![molecular formula C19H18O3 B3030360 1,2-Didehydrocryptotanshinone CAS No. 891854-92-5](/img/structure/B3030360.png)
1,2-Didehydrocryptotanshinone
Overview
Description
1,2-Didehydrocryptotanshinone is a powder-like substance . It is a structural analogue of cryptotanshinone .
Synthesis Analysis
1,2-Didehydrocryptotanshinone is a structural analogue of cryptotanshinone . The synthesis of 1,2-Didehydrocryptotanshinone involves a formal [3 + 2] annulation of dibromoformaloxime (DBFO) and sodium azide .
Molecular Structure Analysis
The molecular weight of 1,2-Didehydrocryptotanshinone is 294.34, and its formula is C19H18O3 . The SMILES notation for its structure is O=C1C2=C(C=CCC3©C)C3=CC=C2C4=C(C@HC)C1=O .
Physical And Chemical Properties Analysis
1,2-Didehydrocryptotanshinone is a powder-like substance . Its molecular weight is 294.34, and its formula is C19H18O3 .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1,2-Didehydrocryptotanshinone, focusing on six unique fields:
Anti-Cancer Properties
1,2-Didehydrocryptotanshinone has shown promising anti-cancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and liver cancers. The compound induces apoptosis (programmed cell death) and cell cycle arrest, making it a potential candidate for cancer therapy .
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory effects. It can suppress the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6. These properties make it useful in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Activities
1,2-Didehydrocryptotanshinone has been studied for its neuroprotective activities. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential therapeutic agent for these conditions .
Safety and Hazards
Future Directions
Cryptotanshinone, a structural analogue of 1,2-Didehydrocryptotanshinone, has been found to have potential therapeutic applications in cancer treatment . Future research could explore the potential therapeutic applications of 1,2-Didehydrocryptotanshinone, given its structural similarity to cryptotanshinone .
properties
IUPAC Name |
(1R)-1,6,6-trimethyl-2,7-dihydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h4-7,10H,8-9H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJUZYYCHNUSC-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CCC4(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345579 | |
Record name | (1R)-1,6,6-Trimethyl-2,7-dihydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Didehydrocryptotanshinone | |
CAS RN |
891854-92-5 | |
Record name | (1R)-1,6,6-Trimethyl-2,7-dihydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901345579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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